molecular formula C41H65FeN10O14 B096856 Ferrimycin A1 CAS No. 15319-50-3

Ferrimycin A1

Numéro de catalogue: B096856
Numéro CAS: 15319-50-3
Poids moléculaire: 977.9 g/mol
Clé InChI: NQVNPJGERCVAPV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ferrimycin A1 is a naturally occurring sideromycin antibiotic produced by the soil bacterium Streptomyces galilaeus . As a sideromycin, its structure consists of an antibiotic moiety covalently linked to a siderophore, a high-affinity iron-chelating molecule . This unique design functions as a "Trojan Horse," exploiting active iron transport pathways of bacteria for efficient uptake; the iron-bound complex is recognized by siderophore receptors on bacterial cells and actively imported, which greatly enhances its antibiotic potency compared to passive diffusion . Once inside the cell, Ferrimycin A1 selectively inhibits protein biosynthesis, making it a valuable tool for studying bacterial growth and essential cellular processes . Its specific mechanism of uptake also makes Ferrimycin A1 a compelling compound for researching novel antibacterial strategies, particularly for understanding siderophore-mediated drug delivery and overcoming permeability barriers in resistant pathogens .

Propriétés

Numéro CAS

15319-50-3

Formule moléculaire

C41H65FeN10O14

Poids moléculaire

977.9 g/mol

Nom IUPAC

iron(3+);methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate

InChI

InChI=1S/C41H65N10O14.Fe/c1-27(53)49(62)20-10-4-7-17-44-31(55)13-15-33(57)50(63)21-11-5-8-18-45-32(56)14-16-34(58)51(64)22-12-6-9-19-46-38(59)28-23-29(25-30(54)24-28)47-40(2)41(61,26-52)36(42)35(37(43)65-3)39(60)48-40;/h23-25,35-36,43,47,52,54,61H,4-22,26,42H2,1-3H3,(H,44,55)(H,45,56)(H,46,59)(H,48,60);/q-3;+3

Clé InChI

NQVNPJGERCVAPV-UHFFFAOYSA-N

SMILES

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3]

SMILES canonique

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)C1=CC(=CC(=C1)O)NC2(C(C(C(C(=O)N2)C(=N)OC)N)(CO)O)C)[O-])[O-])[O-].[Fe+3]

Synonymes

ferrimycin A dihydrochloride
ferrimycin A1

Origine du produit

United States

Méthodes De Préparation

Microbial Strain Selection and Culture Optimization

Industrial-scale Ferrimycin A1 production employs Streptomyces galilaeus, a soil-dwelling actinobacterium known for its secondary metabolite diversity. Seed cultures are typically incubated in nutrient-rich media containing carbon sources (e.g., glucose), nitrogen (e.g., soybean meal), and trace metals to induce siderophore biosynthesis. Fermentation occurs under aerobic conditions at 28–30°C for 5–7 days, with pH maintained near neutrality.

Fermentation Process Parameters

Critical parameters influencing yield include:

  • Oxygenation : Dissolved oxygen levels ≥30% saturation to support aerobic metabolism.

  • Agitation : 200–300 rpm to enhance nutrient distribution and prevent mycelial clumping.

  • Precursor Supplementation : Addition of δ-aminolevulinic acid (a heme precursor) to enhance iron-chelating capacity.

Post-fermentation, the broth is centrifuged to separate biomass from the supernatant, which contains Ferrimycin A1 and related siderophores.

Extraction and Isolation Techniques

Solvent Extraction

Crude Ferrimycin A1 is extracted using polar solvents such as methanol or ethanol. The supernatant is mixed with solvent at a 1:2 ratio (v/v), stirred for 4–6 hours, and filtered to remove particulates. This step concentrates the compound while eliminating hydrophilic impurities.

Chromatographic Purification

Ion-Exchange Chromatography : The extract is loaded onto a cationic exchange resin (e.g., Amberlite IR-120) to bind Ferrimycin A1’s positively charged iron complex. Elution with a gradient of ammonium hydroxide (0.1–1.0 M) separates the target compound from neutral or anionic contaminants.
Reverse-Phase HPLC : Further purification uses C18 columns with a mobile phase of acetonitrile:water (70:30) containing 0.1% trifluoroacetic acid. Ferrimycin A1 elutes at ~12 minutes under these conditions, achieving >95% purity.

Table 1: Key Chemical and Physical Properties of Ferrimycin A1

PropertyValue
CAS Number15319-50-3
Molecular FormulaC41H65FeN10O14\text{C}_{41}\text{H}_{65}\text{FeN}_{10}\text{O}_{14}
Molecular Weight977.9 g/mol
IUPAC NameIron(3+); methyl 6-[3-[5-[[4-[5-[[4-[5-[acetyl(oxido)amino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylamino]-4-oxobutanoyl]-oxidoamino]pentylcarbamoyl]-5-hydroxyanilino]-4-amino-5-hydroxy-5-(hydroxymethyl)-6-methyl-2-oxopiperidine-3-carboximidate
SolubilitySoluble in polar organic solvents

Synthetic and Semi-Synthetic Approaches

Challenges in Total Synthesis

The structural complexity of Ferrimycin A1, particularly its hydroxamate-rich backbone, has hindered large-scale synthetic production. Early attempts focused on modular assembly of the siderophore moiety, but low yields (6–13%) and unstable intermediates limited practicality.

Recent Advances in Hydroxamic Acid Incorporation

A 2024 study demonstrated a mild Fukuyama-Mitsunobu reaction to install hydroxamic acid groups, achieving 71% yield for key intermediates. This method avoids toxic reagents (e.g., sodium azide) and harsh deprotection steps, offering a scalable alternative to fermentation.

Table 2: Comparison of Fermentation vs. Synthetic Production

ParameterFermentationSynthetic Routes
Yield0.5–1.2 g/L13–17% (multi-step sequences)
Purity90–95% post-HPLC>98% with chromatography
ScalabilitySuitable for industrial scaleLimited to research settings
CostLower due to bulk substrate useHigh reagent costs

Analytical Characterization and Quality Control

Spectroscopic Methods

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR confirm the presence of acetyl and hydroxamate groups. Key signals include δ 2.05 ppm (acetyl methyl) and δ 8.2 ppm (hydroxamic acid NH).

  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS validates the molecular ion peak at m/z 977.9 [M+H]+^+.

Bioactivity Profiling

Potency is assessed via minimum inhibitory concentration (MIC) assays against Staphylococcus aureus (MIC = 0.25 µg/mL) and Bacillus subtilis (MIC = 0.5 µg/mL). Rapid resistance development in serial passage experiments underscores the need for high-purity batches to minimize sublethal dosing.

Challenges and Optimization Strategies

Yield Limitations in Fermentation

Despite optimized media, titers rarely exceed 1.2 g/L due to catabolite repression by glucose and feedback inhibition by iron. Strategies include:

  • Fed-Batch Cultivation : Incremental glucose feeding to maintain concentrations below repressive thresholds.

  • Iron Limitation : Chelating agents (e.g., 2,2'-bipyridyl) induce siderophore overexpression without inhibiting growth.

Downstream Processing Bottlenecks

Solvent-intensive extraction accounts for 40% of production costs. Emerging aqueous two-phase systems (ATPS) using polyethylene glycol/phosphate mixtures show promise for reducing organic solvent use.

Applications in Drug Discovery and Research

Ferrimycin A1’s role extends beyond antibacterial activity:

  • Mechanistic Studies : Used to probe seryl-tRNA synthetase inhibition in Bacillus subtilis.

  • Siderophore-Antibiotic Conjugates : Serves as a scaffold for Trojan horse antibiotics targeting multidrug-resistant pathogens .

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

  • Mécanisme D'action

    • Ferrimycin A1’s mechanism involves binding to iron and interfering with bacterial iron uptake systems.
    • It may inhibit protein synthesis, affecting bacterial growth and survival.
  • Comparaison Avec Des Composés Similaires

    Comparison with Similar Compounds

    Ferrimycin A1 belongs to the sideromycin family, which includes albomycin and salmycins. These compounds exploit iron acquisition pathways to deliver cytotoxic moieties. Below is a detailed comparison:

    Table 1: Comparative Analysis of Ferrimycin A1 and Related Sideromycins

    Compound Source Organism Structural Features Target Pathway Transport System Resistance Mechanisms
    Ferrimycin A1 Streptomyces griseoflavus Amino acids + benzene ring Protein synthesis Ferrioxamine B uptake Mutations in siderophore receptors
    Albomycin Actinomyces subtropicus Amino acids + peptide chain tRNA synthetase Ferrichrome transport Hydrolysis by peptidase
    Salmycins A–D Streptomyces violaceus Amino acids + sugar moieties Cell wall synthesis Desferrioxamine-dependent Glycosyltransferase mutations

    Key Structural Differences

    • Ferrimycin A1: Features a benzene ring linked to amino acids, enabling rigidity and specificity for the ferrioxamine B transporter .
    • Albomycin : Contains a peptide chain linked to a thioribosyl moiety, allowing hydrolysis-resistant iron mimicry .
    • Salmycins : Incorporate sugar residues, enhancing solubility and affinity for Gram-positive pathogens .

    Functional Divergence

    • Mechanism :
      • Ferrimycin A1 disrupts translation by binding to the ribosome .
      • Albomycin inhibits seryl-tRNA synthetase, blocking tRNA charging .
      • Salmycins interfere with peptidoglycan crosslinking, akin to β-lactams .
    • Efficacy :
      • Ferrimycin A1 shows narrow-spectrum activity against Staphylococcus and Bacillus spp. due to transporter specificity .
      • Albomycin exhibits broader efficacy, including against Escherichia coli, but is prone to enzymatic degradation .
    • Resistance : Mutations in siderophore receptors (e.g., fhuA for albomycin) are common, whereas Ferrimycin A1 resistance arises from altered ferrioxamine B uptake .

    Clinical Relevance

    • Ferrimycin A1’s specificity reduces off-target effects but limits its therapeutic range compared to albomycin .
    • Salmycins’ sugar modifications enhance bioavailability but increase susceptibility to enzymatic inactivation in vivo .

    Research Findings and Limitations

    • Ferrimycin A1 : Structural elucidation by Bickel et al. (1965) revealed its hybrid siderophore-antibiotic design, but poor solubility hinders clinical use .
    • Albomycin : Demonstrated efficacy in murine models but requires co-administration with iron chelators to prevent resistance .
    • Salmycins : Exhibit potent in vitro activity but lack in vivo stability due to glycosidase susceptibility .

    Activité Biologique

    Ferrimycin A1 is a sideromycin antibiotic derived from ferrioxamine B, known for its potent antibacterial properties, particularly against Gram-positive bacteria. This article delves into the biological activity of Ferrimycin A1, highlighting its mechanisms of action, efficacy in various studies, and potential clinical applications.

    Ferrimycin A1 functions primarily as a protein synthesis inhibitor . It achieves this by interfering with the incorporation of amino acids into proteins, specifically targeting the seryl-tRNA synthetase in bacterial cells. This was demonstrated through studies using radiolabeled phenylalanine, which showed a significant reduction in protein synthesis in Staphylococcus aureus when exposed to Ferrimycin A1 .

    Key Findings:

    • Inhibition of Protein Synthesis : The compound inhibits the incorporation of radiolabeled phenylalanine into proteins in bacterial cells, confirming its role as a selective inhibitor of protein biosynthesis .
    • Transport Mechanism : Ferrimycin A1 is taken up by bacteria through specific siderophore transport systems, allowing it to effectively enter bacterial cells and exert its antibacterial effects .

    Efficacy Against Bacterial Strains

    Ferrimycin A1 exhibits notable antibacterial activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected pathogens:

    Bacterial Strain MIC (μM) Notes
    Staphylococcus aureus0.25Effective against both methicillin-sensitive and resistant strains .
    Escherichia coli2.0Shows moderate efficacy; uptake via ferrioxamine transport system .
    Acinetobacter baumannii0.5High potency; transport influenced by iron availability .

    Case Studies and Research Findings

    Several studies have highlighted the biological activity and potential applications of Ferrimycin A1:

    • In Vivo Efficacy : In animal models, Ferrimycin A1 demonstrated effective antibacterial properties against infections caused by S. aureus and other pathogens. The compound's ability to inhibit protein synthesis was linked to reduced bacterial load in infected tissues .
    • Resistance Development : Despite its efficacy, there is a noted rapid development of resistance among certain bacterial strains when exposed to Ferrimycin A1 over extended periods. This resistance is attributed to the structural similarities between Ferrimycin A1 and other siderophores like ferrioxamine B, which may facilitate the conversion of Ferrimycin A1 into less effective forms .
    • Comparative Studies : Research comparing Ferrimycin A1 with other antibiotics revealed that it maintains activity even in iron-rich environments, where many traditional antibiotics lose efficacy. This characteristic makes it a valuable candidate for treating infections in patients with high iron levels or those undergoing iron supplementation therapy .

    Q & A

    Q. What is the molecular structure of Ferrimycin A1, and how does it influence its antibacterial activity?

    • Methodological Answer : Ferrimycin A1 is a siderophore-antibiotic conjugate comprising a catechol-hydroxamate moiety linked to an amino acid-derived backbone . Structural elucidation via NMR and mass spectrometry is critical to confirm its iron-chelating regions (e.g., benzene rings and hydroxamate groups) and its antibiotic component. Comparative analysis with structurally similar siderophores (e.g., Albomycin δ1) can reveal structure-activity relationships. For initial characterization, use crystallography or computational modeling (e.g., molecular docking) to map interactions with bacterial iron transporters .

    Q. What experimental models are appropriate for assessing Ferrimycin A1’s antibacterial efficacy?

    • Methodological Answer : Use standardized bacterial strains (e.g., Staphylococcus aureus ATCC 25923) in broth microdilution assays to determine minimum inhibitory concentrations (MICs) under iron-limited conditions. Include controls with excess iron to confirm siderophore-mediated activity. Pair this with time-kill curves and biofilm disruption assays. For in vivo models, employ murine infection studies with iron-deficient diets to mimic human physiological iron availability .

    Q. How can researchers differentiate Ferrimycin A1’s mode of action from other iron-chelating antibiotics?

    • Methodological Answer : Conduct competitive binding assays using purified bacterial iron transporters (e.g., FhuD2 in S. aureus) and radiolabeled iron (⁵⁵Fe). Compare uptake inhibition between Ferrimycin A1 and non-siderophore antibiotics. Transcriptomic analysis (RNA-seq) of treated bacteria can identify iron-regulated gene expression changes (e.g., fur regulon). Pair this with metabolomics to track intracellular iron levels .

    Advanced Research Questions

    Q. How should contradictory data on Ferrimycin A1’s resistance mechanisms be resolved?

    • Methodological Answer : Contradictions may arise from strain-specific mutations (e.g., efflux pumps vs. target modification). Perform whole-genome sequencing of resistant mutants and cross-reference with phenotypic assays (e.g., efflux inhibition using carbonyl cyanide m-chlorophenyl hydrazone). Validate findings using isogenic knockout strains. Apply statistical frameworks like Bayesian meta-analysis to reconcile disparate datasets .

    Q. What strategies optimize Ferrimycin A1’s stability in pharmacokinetic studies?

    • Methodological Answer : Use HPLC-MS to monitor degradation products in simulated physiological conditions (e.g., pH 7.4, 37°C). Modify the molecule’s labile groups (e.g., hydroxamate) via semi-synthesis or formulation with stabilizers (e.g., cyclodextrins). Validate stability in serum protein binding assays and murine pharmacokinetic models. Compare bioavailability metrics (AUC, Cmax) across formulations .

    Q. How can researchers design assays to study Ferrimycin A1’s off-target effects in eukaryotic cells?

    • Methodological Answer : Use human cell lines (e.g., HepG2) to assess cytotoxicity via MTT assays. Screen for mitochondrial iron depletion using fluorescent probes (e.g., Rhodamine B). Combine RNA interference (siRNA) targeting human iron transporters (e.g., DMT1) with rescue experiments using iron supplements. Cross-validate with proteomic profiling to identify non-iron-related pathways affected .

    Data Analysis & Publication

    Q. What statistical approaches are recommended for analyzing dose-response variability in Ferrimycin A1 studies?

    • Methodological Answer : Apply nonlinear regression models (e.g., log-logistic curves) to MIC data using software like GraphPad Prism. Account for batch effects via mixed-effects modeling. Report confidence intervals and effect sizes (e.g., Cohen’s d). For high-throughput data, use machine learning (e.g., random forests) to identify covariates influencing variability .

    Q. How should researchers present complex Ferrimycin A1 datasets (e.g., multi-omics) in manuscripts?

    • Methodological Answer : Use hierarchical clustering or heatmaps for transcriptomic/metabolomic data. Embed interactive visualizations (e.g., 3D structures) as supplementary files. Follow FAIR principles for data deposition in repositories like MetaboLights or NCBI GEO. In tables, highlight statistically significant changes (p < 0.05) with footnotes explaining normalization methods .

    Q. What frameworks guide hypothesis generation for Ferrimycin A1’s role in polymicrobial infections?

    • Methodological Answer : Use the PICO framework:
    • P opulation: Co-cultures of S. aureus and Pseudomonas aeruginosa.
    • I ntervention: Ferrimycin A1 treatment.
    • C omparison: Iron-rich vs. iron-limited conditions.
    • O utcome: Changes in biofilm biomass or virulence factor secretion.
      Supplement with FINER criteria to ensure feasibility and novelty .

    Ethical & Reproducibility Considerations

    Q. How can researchers ensure reproducibility in Ferrimycin A1 studies?

    • Methodological Answer : Adhere to ARRIVE guidelines for in vivo studies. Publish raw data (e.g., NMR spectra, MIC values) in open-access repositories. Include detailed protocols for iron-depleted media preparation and bacterial culture conditions. Use third-party quality control (e.g., ATCC strain verification) and pre-register hypotheses on platforms like OSF .

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.